Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone

Beschreibung

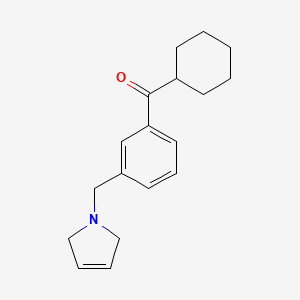

Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone is a substituted cycloalkyl aryl ketone featuring a cyclohexyl group attached to a phenyl ring modified at the meta-position with a 3-pyrrolinomethyl substituent. The pyrrolinomethyl group consists of a five-membered unsaturated nitrogen heterocycle (pyrroline) linked via a methylene bridge.

Eigenschaften

IUPAC Name |

cyclohexyl-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c20-18(16-8-2-1-3-9-16)17-10-6-7-15(13-17)14-19-11-4-5-12-19/h4-7,10,13,16H,1-3,8-9,11-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRORKLPPYMPZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643514 | |

| Record name | Cyclohexyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-74-1 | |

| Record name | Cyclohexyl[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl{3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Cyclohexyl 3-(3-pyrrolinomethyl)phenyl ketone is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, a phenyl ring, and a pyrrolinomethyl substituent. The presence of these functional groups suggests potential interactions with biological macromolecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes, affecting metabolic pathways crucial for cellular function. This inhibition can lead to altered cellular processes, potentially providing therapeutic benefits in conditions such as cancer or neurodegenerative diseases.

- Receptor Binding : The compound's structure allows it to bind to various receptors, which may modulate neurotransmitter systems or other signaling pathways. This property is particularly relevant in the context of neurological disorders .

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : There is evidence indicating that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .

Case Studies

- Anticancer Research : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Neuroprotection : In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential role in neuroprotection.

Table 1: Summary of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Substituents

- Cyclohexyl 3-(morpholinomethyl)phenyl ketone: The morpholine group (a six-membered ring with one oxygen and one nitrogen atom) increases polarity and hydrogen-bonding capacity compared to the pyrrolinomethyl group. This may enhance solubility in aqueous systems and alter biological activity .

Key Differences :

| Property | Pyrrolinomethyl | Morpholinomethyl | Thiomorpholinomethyl |

|---|---|---|---|

| Heteroatoms | N | O, N | S, N |

| Basicity | Moderate | High | Moderate |

| Lipophilicity (LogP) | Intermediate | Low | High |

Halogenated Derivatives

- This contrasts with the electron-donating pyrrolinomethyl group, which may accelerate reactions like cyanosilylation .

Cycloalkyl Group Variations

Cyclopentyl vs. Cyclohexyl Analogues

- Cyclopentyl 3-(3-pyrrolinomethyl)phenyl ketone: The smaller cyclopentyl ring increases ring strain, leading to higher reactivity in reduction reactions. For example, cyclopentyl phenyl ketone reacts with sodium borohydride 44% faster than cyclohexyl phenyl ketone at 0°C due to reduced steric hindrance and favorable transition-state geometry .

- Cyclopropyl 3-(3-pyrrolinomethyl)phenyl ketone: The cyclopropyl group introduces significant angular strain, reducing reaction rates (12% of acetophenone’s rate at 0°C) due to destabilization of the transition state during hydride attacks .

Reaction Rate Comparison (Relative to Acetophenone at 0°C):

| Cycloalkyl Group | Relative Rate |

|---|---|

| Cyclopropyl | 0.12 |

| Cyclobutyl | 0.23 |

| Cyclopentyl | 0.36 |

| Cyclohexyl | 0.25 |

Positional Isomerism

- Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone: The para-substituted isomer may exhibit distinct steric and electronic profiles. For instance, para-substitution could reduce steric hindrance during catalytic processes like dehydrogenation, enhancing yields in diene synthesis compared to meta-substitution .

Functional and Application-Based Comparisons

Reactivity in Catalytic Processes

- Dehydrogenation: Cyclohexyl phenyl ketones undergo dehydrogenative aromatization to form benzophenone derivatives under copper catalysis. The pyrrolinomethyl group’s electron-donating nature may stabilize radical intermediates, improving yields compared to electron-withdrawing substituents .

- Cyanosilylation: Cyclohexyl phenyl ketones participate in enantioselective cyanosilylation with chiral gadolinium complexes. Substituents like pyrrolinomethyl may influence enantiomeric excess by modulating steric interactions at the catalytic site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.